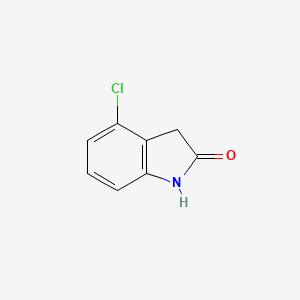

4-Chloroindolin-2-One

Descripción general

Descripción

4-Chloroindolin-2-One is a chemical compound with the CAS Number: 20870-77-3 . It has a molecular weight of 167.59 . The compound is typically a light-yellow to brown powder or crystals .

Synthesis Analysis

The synthesis of 4-Chloroindolin-2-One involves a reaction with titanium tetrachloride and zinc in tetrahydrofuran at 20℃ under an inert atmosphere . After the reaction, the mixture is quenched with 3% HCl and extracted with CHCl3 . The crude product is then purified by column chromatography to yield the pure product .

Molecular Structure Analysis

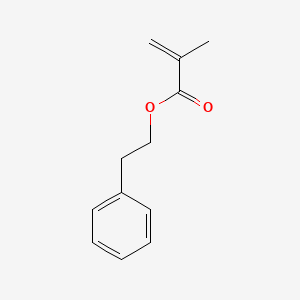

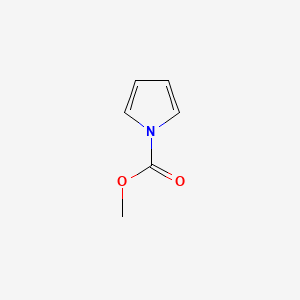

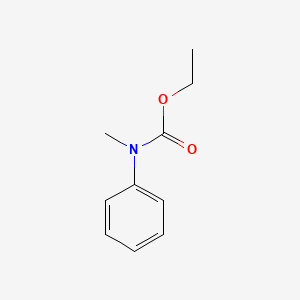

The IUPAC name for 4-Chloroindolin-2-One is 4-chloro-1,3-dihydro-2H-indol-2-one . The InChI code for this compound is 1S/C8H6ClNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-4,10-11H .

Chemical Reactions Analysis

4-Chloroindolin-2-One can undergo highly selective C3 position controllable mono-Michael additions or di-Michael additions with 2,4-dien-1-ones . This method has been applied to a wide range of substrates and demonstrated excellent tolerance to a variety of substituents .

Physical And Chemical Properties Analysis

4-Chloroindolin-2-One is a light-yellow to brown powder or crystals . It has a molecular weight of 167.59 .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug Development

4-Chloroindolin-2-One exhibits properties that make it a candidate for drug development. Its high gastrointestinal absorption and blood-brain barrier permeability suggest potential uses in central nervous system drugs . Moreover, its inhibition of CYP1A2, an enzyme involved in drug metabolism, indicates its role in modifying the pharmacokinetics of other drugs .

Antiviral Research

Indole derivatives, including 4-Chloroindolin-2-One, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, suggesting that 4-Chloroindolin-2-One could be a scaffold for developing new antiviral agents .

Cancer Therapeutics

The indole core of 4-Chloroindolin-2-One is present in many natural and synthetic compounds with anticancer activity. Its structural features allow for interaction with various biological targets, making it a valuable entity in the design of novel anticancer drugs .

Neurodegenerative Disease Research

Given its ability to cross the blood-brain barrier, 4-Chloroindolin-2-One may be useful in the study of neurodegenerative diseases. It could serve as a lead compound for the development of treatments targeting brain pathologies .

Molecular Modeling and Simulation

4-Chloroindolin-2-One can be used in computational studies for drug design. Its physicochemical properties allow for the creation of molecular models that can predict the behavior of new compounds in biological systems .

Synthetic Chemistry

As a versatile synthetic intermediate, 4-Chloroindolin-2-One is used to create a variety of indole derivatives. These compounds can then be tested for a range of biological activities, expanding the chemical space of potential therapeutic agents .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 4-Chloroindolin-2-One are protein tyrosine kinases (PTK) such as the epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR) . These receptors play crucial roles in many of the signal transduction processes that control cell growth, differentiation, mitosis, and apoptosis .

Mode of Action

4-Chloroindolin-2-One interacts with its targets, the protein tyrosine kinases, by inhibiting their activity . Although the enzyme assay showed a weak inhibition effect against these receptors, the cell-based antitumor activity was promising .

Biochemical Pathways

The inhibition of protein tyrosine kinases by 4-Chloroindolin-2-One affects various biochemical pathways. These pathways are involved in controlling cell growth, differentiation, mitosis, and apoptosis . The downstream effects of this interaction can lead to the inhibition of tumor growth and proliferation .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . . These properties may impact the bioavailability of 4-Chloroindolin-2-One.

Result of Action

The molecular and cellular effects of 4-Chloroindolin-2-One’s action include the inhibition of protein tyrosine kinases, leading to the disruption of cell growth, differentiation, mitosis, and apoptosis . This can result in the inhibition of tumor growth and proliferation .

Propiedades

IUPAC Name |

4-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSPDJAXCBZCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363201 | |

| Record name | 4-Chloroindolin-2-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroindolin-2-One | |

CAS RN |

20870-77-3 | |

| Record name | 4-Chloroindolin-2-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[methyl(4-methylphenyl)amino]-](/img/structure/B1585560.png)

![3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B1585569.png)